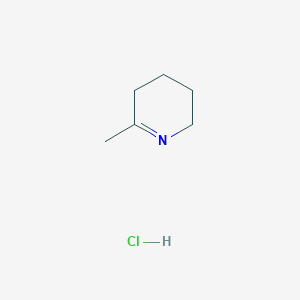![molecular formula C16H18OSe B12517561 Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- CAS No. 820963-18-6](/img/structure/B12517561.png)
Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- is a complex organic compound characterized by its bicyclic structure This compound features a unique arrangement of carbon atoms forming a bicyclo[420]octane ring system, with additional functional groups including an ethylseleno group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The introduction of the ethylseleno group can be achieved through nucleophilic substitution reactions, where an ethylseleno reagent reacts with a suitable precursor. The phenyl group is often introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- undergoes various chemical reactions, including:
Oxidation: The ethylseleno group can be oxidized to form selenoxides or selenones.
Reduction: The carbonyl group in the bicyclic structure can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- involves its interaction with molecular targets and pathways. The ethylseleno group can participate in redox reactions, influencing cellular oxidative stress. The phenyl group can interact with aromatic receptors, potentially modulating biological pathways. The bicyclic structure provides a rigid framework that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]oct-7-ene: Lacks the ethylseleno and phenyl groups, resulting in different chemical properties.
Bicyclo[4.2.0]oct-1-ene, 7-endo-ethenyl-: Contains an ethenyl group instead of the ethylseleno group.
Bicyclo[4.2.0]oct-1-ene, 7-exo-ethenyl-: Another structural isomer with different functional groups.
Uniqueness
Bicyclo[4.2.0]oct-7-en-2-one, 8-(ethylseleno)-7-phenyl- is unique due to the presence of the ethylseleno group, which imparts distinct redox properties. The combination of the bicyclic structure with the phenyl group also enhances its potential for specific interactions in biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
820963-18-6 |
|---|---|
Fórmula molecular |
C16H18OSe |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
8-ethylselanyl-7-phenylbicyclo[4.2.0]oct-7-en-2-one |
InChI |
InChI=1S/C16H18OSe/c1-2-18-16-14(11-7-4-3-5-8-11)12-9-6-10-13(17)15(12)16/h3-5,7-8,12,15H,2,6,9-10H2,1H3 |
Clave InChI |
FANIUXMJGNNGCJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Se]C1=C(C2C1C(=O)CCC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



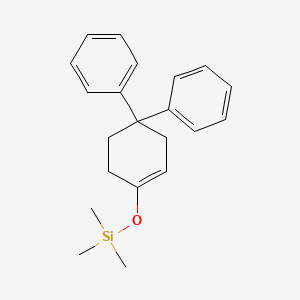
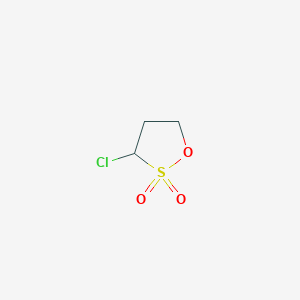
![Naphthalene, 1-[(chloromethyl)thio]-](/img/structure/B12517499.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-methyl-3-nitrobenzamide](/img/structure/B12517508.png)

![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide](/img/structure/B12517523.png)
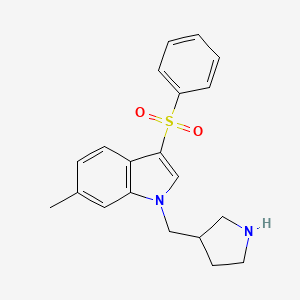
![N-tert-Butyl-5-methoxybenzo[d]oxazol-2-amine](/img/structure/B12517530.png)
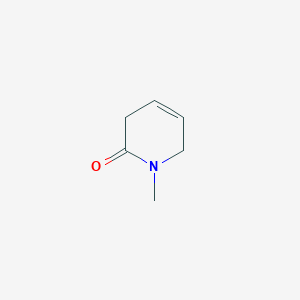

![Phosphine, diphenyl[4-(triphenylsilyl)phenyl]-](/img/structure/B12517549.png)

